Tri(prop-2-en-1-yl)alumane

Description

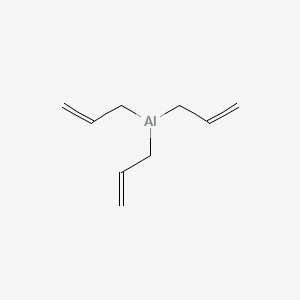

Tri(prop-2-en-1-yl)alumane is an organoaluminum compound with the chemical formula $ \text{Al}(\text{CH}2\text{CHCH}2)_3 $. It features three allyl (prop-2-en-1-yl) groups bonded to a central aluminum atom. Allyl ligands are unsaturated hydrocarbons, which impart distinct electronic and steric properties compared to saturated alkyl or alkoxy substituents. Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and reactivity.

Properties

CAS No. |

18854-66-5 |

|---|---|

Molecular Formula |

C9H15Al |

Molecular Weight |

150.20 g/mol |

IUPAC Name |

tris(prop-2-enyl)alumane |

InChI |

InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2; |

InChI Key |

NYCCIXSSBIMHNO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[Al](CC=C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl

This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.

Reduction: It can be reduced to form aluminum hydrides.

Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.

Major Products

Oxidation: Aluminum oxide and prop-2-en-1-al.

Reduction: Aluminum hydrides.

Substitution: Various substituted aluminum compounds depending on the substituents used.

Scientific Research Applications

Tri(prop-2-en-1-yl)alumane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development and delivery systems.

Industry: Utilized in the production of advanced materials, including polymers and composites.

Mechanism of Action

The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aluminum Isopropoxide (Tri(propan-2-yloxy)alumane)

- Chemical Formula : $ \text{Al}[(\text{CH}3)2\text{CHO}]_3 $ .

- Key Differences: Substituent Type: Aluminum isopropoxide contains alkoxy (isopropoxide) ligands, whereas Tri(prop-2-en-1-yl)alumane has allyl groups. Alkoxy ligands are stronger electron donors, reducing the Lewis acidity of aluminum compared to allyl substituents.

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)

- Chemical Formula : $ \text{C}{17}\text{H}{20}\text{O}_2 $ .

- The allyl group here contributes to odor profiles in natural products, highlighting its role in π-bond interactions and steric effects. This suggests that in this compound, allyl groups may similarly influence molecular geometry and reactivity.

3-(Prop-2-en-1-yl)-Thiazol-Imine Derivatives

- Example : Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine .

- Comparison :

Physicochemical Properties (Hypothetical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.